molecular formula C12H16BrNO B13341600 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13341600
M. Wt: 270.17 g/mol
InChI Key: ANMYBKPPTRKWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a bromophenyl group and an aminomethyl group

Preparation Methods

The synthesis of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-(((3-Chlorophenyl)amino)methyl)cyclopentan-1-ol: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(((3-Fluorophenyl)amino)methyl)cyclopentan-1-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.

    1-(((3-Iodophenyl)amino)methyl)cyclopentan-1-ol: The larger iodine atom may affect the compound’s steric properties and its interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-[(3-bromoanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H16BrNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2

InChI Key

ANMYBKPPTRKWHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2=CC(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.